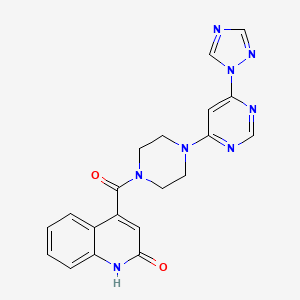

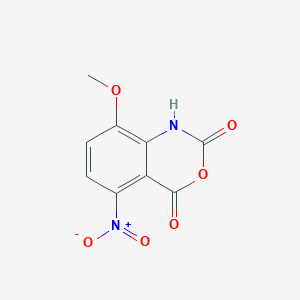

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a complex organic molecule. It is a derivative of 1,2,4-triazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The yield, melting point, and NMR data were reported for these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . These include yield, melting point, and NMR data .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound, being a derivative of 1,2,4-triazole, has shown promising anticancer activity. In a study, several 1,2,4-triazole derivatives were synthesized and evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity .

Antiviral Applications

1,2,4-Triazole derivatives have a wide range of biological activities, including antiviral properties. For instance, ribavirin, a well-known antiviral drug, contains 1,2,4-triazole as part of its structure . Research into new nucleosides based on 1,2,4-triazole is ongoing .

Use in Chemotherapy

Chemotherapy is a common treatment for cancer, and 1,2,4-triazole derivatives are being explored for their potential use in this field. The aim is to develop more effective and potent anticancer agents .

Enzyme Inhibition

Molecular docking studies have been conducted to understand the mechanism and binding modes of 1,2,4-triazole derivatives in the binding pocket of the aromatase enzyme, a possible target .

5. Antiviral Activity Against Herpes Simplex Viruses In a study, ribosides and deoxyribosides of 1,2,4-triazole-3-thione derivatives were synthesized and tested for their antiviral activity against herpes simplex viruses .

Cytotoxicity Studies

The cytotoxic activities of the synthesized compounds were evaluated using the MTT assay . Some compounds showed promising cytotoxic activity .

Synthesis of Substituted Nucleosides

1,2,4-Triazole derivatives have been used in the synthesis of substituted nucleosides using E. coli purine nucleoside phosphorylase .

8. Antiviral Discovery Against HCV and HIV Non-obligate chain terminating nucleosides with a linear substituent (azido or ethynyl group) at the 4′ position represent an important class of compounds in antiviral discovery, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .

Wirkmechanismus

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells. By inhibiting this enzyme, the compound can potentially disrupt the growth of these cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds with different targets . This interaction can lead to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens . The nitrogen atoms of the triazole moiety actively contribute to this binding .

Biochemical Pathways

The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This enzyme is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound can reduce the levels of estrogens, which can inhibit the growth of estrogen-dependent cancer cells .

Result of Action

The compound has shown promising cytotoxic activity against certain cancer cell lines . For instance, it has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It can inhibit the proliferation of these cancer cells by inducing apoptosis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various internal and external factors. These can include the genetic makeup of the individual, the presence of other drugs, diet, and environmental factors . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N8O2/c29-19-9-15(14-3-1-2-4-16(14)25-19)20(30)27-7-5-26(6-8-27)17-10-18(23-12-22-17)28-13-21-11-24-28/h1-4,9-13H,5-8H2,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBHARCYMJXVMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)

![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)

![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)

![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)

![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)